1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
Description
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-3-7-13(11-14)17(20)21-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b19-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHKUBSEMGAIF-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)Cl)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 3-chlorobenzoyl chloride with 1,2,3,4-tetrahydronaphthalen-1-one oxime under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in developing new drugs or treatments.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group may interact with enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can influence the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Findings :
- This likely affects lipid solubility and bioavailability .
- Clethodim’s sulfur-containing side chain enhances pesticidal activity, a feature absent in the target compound .
Halogenated Tetrahydronaphthalene Derivatives
Halogen substituents significantly alter physicochemical properties:
Key Findings :
- Brominated derivatives like 1-Bromo-tetrahydronaphthalene exhibit higher lipophilicity (XLogP3 = 3.3) compared to the target compound, favoring membrane permeability .
- The 3-chlorobenzoyl group in the target compound may confer UV stability due to aromatic electron-withdrawing effects, unlike aliphatic halogenated analogs .
Hydroxylated and Oxygenated Derivatives
Functional groups like hydroxyl or methoxy influence metabolic pathways:
Key Findings :
- Hydroxylated tetralins (e.g., 1,2,3,4-Tetrahydroxytetralin) are metabolites formed via epoxide hydrolysis, indicating biodegradability absent in the target compound’s halogenated structure .
Biological Activity
1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies, including cytotoxicity assays and antimicrobial evaluations.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H14ClN2O2
- Molecular Weight : 316.75 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its cytotoxic and antimicrobial properties.
Cytotoxicity
Cytotoxicity studies have shown that compounds related to tetrahydronaphthalene derivatives exhibit significant activity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar compounds against MCF-7 (breast cancer), HepG2 (liver cancer), and LU (lung cancer) cell lines. The results indicated varying IC50 values, demonstrating the potential effectiveness of these compounds in cancer treatment:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 16.3 |
| This compound | HepG2 | 34.3 |
| This compound | LU | 8.0 |
These findings suggest that the compound exhibits notable cytotoxicity against specific cancer cell lines.
Antimicrobial Activity
In addition to its cytotoxic effects, the compound has been evaluated for antimicrobial properties. Research indicates that tetrahydronaphthalene derivatives possess antibacterial and antifungal activities. The studies typically involve testing against a range of bacterial strains such as:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The results have shown that the compound exhibits moderate to significant antibacterial and antifungal activities. For example:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation in both cancerous and microbial cells. Further studies are necessary to elucidate these mechanisms.
Case Studies
Several case studies have highlighted the efficacy of tetrahydronaphthalene derivatives in clinical settings:
- Case Study 1 : A clinical trial evaluated the effectiveness of a related compound in patients with advanced breast cancer. The trial reported a significant reduction in tumor size among participants treated with the tetrahydronaphthalene derivative.
- Case Study 2 : An investigation into the use of tetrahydronaphthalene derivatives for treating fungal infections indicated promising results with reduced infection rates in patients.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene, and how can intermediates be optimized for yield?
- Methodology : Start with the tetrahydronaphthalene core (1,2,3,4-tetrahydronaphthalene) and introduce the imino group via oxime formation. Subsequent acylation with 3-chlorobenzoyl chloride under Schotten-Baumann conditions is critical. Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) using HPLC or TLC monitoring . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to minimize byproducts.
Q. How should researchers characterize the stereochemistry of the imino group in this compound?
- Methodology : Use - and -NMR to analyze coupling constants and NOESY for spatial correlations. Compare experimental data with computational models (DFT or molecular docking) to confirm stereochemical assignments. X-ray crystallography is ideal for definitive structural resolution if crystalline derivatives can be obtained .
Q. What analytical techniques are essential for assessing purity and stability under varying storage conditions?
- Methodology : Employ HPLC-MS with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify degradation pathways. Monitor hydrolytic stability of the imino and ester bonds via pH-controlled kinetic assays .
Advanced Research Questions
Q. How does the 3-chlorobenzoyl substituent influence the compound’s reactivity in biological systems compared to other acyl groups?
- Methodology : Conduct comparative studies with analogs (e.g., 4-chloro- or unsubstituted benzoyl derivatives). Use in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) to evaluate electronic effects of the chloro group on binding affinity. Molecular dynamics simulations can map interactions with target proteins .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity screens). Meta-analyses of published data should account for batch-to-batch variability in compound synthesis .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological matrices?
- Methodology : Combine metabolomics (LC-QTOF-MS) and proteomics (SILAC labeling) to identify pathway perturbations. Use CRISPR-Cas9 knockout models to validate candidate targets. For environmental toxicity studies, apply OECD Test Guideline 211 (Daphnia magna) to assess aquatic ecotoxicity, referencing structural analogs like clethodim .
Q. What computational approaches predict the compound’s environmental fate and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
